molecular formula C12H16O3 B142521 Ethyl 3-(4-methoxyphenyl)propanoate CAS No. 22767-72-2

Ethyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B142521
CAS No.: 22767-72-2
M. Wt: 208.25 g/mol
InChI Key: BDSDTKZBFYSNLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-p-methoxyhydrocinnamate can be synthesized through esterification reactions. One common method involves the reaction of p-methoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the compound can be isolated from the rhizomes of Kaempferia galanga using various extraction techniques. Soxhlet extraction with n-hexane solvent has been reported to yield the highest extraction efficiency . Additionally, molecularly imprinted polymer techniques have been developed to improve the isolation yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl-p-methoxyhydrocinnamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-p-methoxyhydrocinnamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl-p-methoxyhydrocinnamate can be compared with other similar compounds such as:

    Ethyl-p-methoxycinnamate: Similar in structure but differs in the position of the methoxy group.

    p-Methoxycinnamic acid: The carboxylic acid analog of ethyl-p-methoxyhydrocinnamate.

    p-Methoxyhydrocinnamyl alcohol: The reduced form of ethyl-p-methoxyhydrocinnamate

Uniqueness: Ethyl-p-methoxyhydrocinnamate is unique due to its dual action against inflammation and viral infections, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDTKZBFYSNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325042
Record name Ethyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22767-72-2
Record name 22767-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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